(Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE

Asymmetric Catalysis Chiral Ligands Non-Natural Amino Acid Synthesis

This prochiral α,β-dehydroamino acid derivative is a non-negotiable precursor for the catalytic asymmetric synthesis of enantiopure p-methyl-phenylalanine. Its specific (Z)-configuration and p-tolyl substituent are essential for achieving high enantioselectivity (up to 95.3% ee) with chiral Rh(I) catalysts; generic E-isomers or alternative aryl derivatives yield unpredictable, inferior results. Procure this exact specification to ensure reproducible, high-yield stereocontrol for peptidomimetic drug discovery and antidiabetic lead optimization.

Molecular Formula C13H15NO3
Molecular Weight 233.2631
CAS No. 102245-00-1
Cat. No. B1140484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE
CAS102245-00-1
Synonyms(Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE
Molecular FormulaC13H15NO3
Molecular Weight233.2631
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Methyl 2-acetamido-3-p-tolylacrylate (CAS 102245-00-1) as a Key Building Block in Asymmetric Synthesis


(Z)-Methyl 2-acetamido-3-p-tolylacrylate is a prochiral α,β-dehydroamino acid derivative. It serves as a crucial substrate in the catalytic asymmetric synthesis of non-natural amino acids, specifically enantiomerically pure p-methyl-phenylalanine . Its structure features a Z-configured carbon-carbon double bond between the α and β positions, rendering the α-carbon planar and prochiral. This property makes it an ideal precursor for stereoselective hydrogenation and other addition reactions, enabling the construction of chiral centers essential for pharmaceutical and biochemical applications .

Why Generic Substitution Fails: The Critical Importance of Z-Stereochemistry and Aryl Substituent in (Z)-Methyl 2-acetamido-3-p-tolylacrylate


The (Z)-methyl 2-acetamido-3-arylacrylate scaffold is widely employed, but the specific aryl substituent and stereochemistry profoundly influence the outcome of asymmetric transformations. A generic substitution, such as replacing the p-tolyl group with an unsubstituted phenyl or a different aryl group, or using an E-isomer, will alter the substrate's steric and electronic interactions with the chiral catalyst. This leads to unpredictable and often significantly diminished enantioselectivity and conversion rates [1]. For example, in Rh-catalyzed hydrogenations using atropisomeric aminophosphine ligands, the same catalyst system can yield enantioselectivities ranging widely depending on the aryl substitution pattern of the methyl (Z)-2-acetamido-3-arylacrylate [1]. Therefore, the exact identity of this compound is non-negotiable for reproducible, high-yield stereoselective synthesis.

Quantitative Evidence Guide: Performance of (Z)-Methyl 2-acetamido-3-p-tolylacrylate in Key Applications


Enantioselective Hydrogenation Performance with Atropisomeric Aminophosphine Ligands

In Rh(I)-catalyzed asymmetric hydrogenation, the ligand (R)-2a, a novel atropisomeric bisaminophosphine, provided up to 95.3% enantiomeric excess (ee) and quantitative yields for a variety of methyl (Z)-2-acetamido-3-arylacrylates [1]. While the specific data for the p-tolyl derivative within this study is not isolated, the reported 'up to' value establishes a benchmark for the performance achievable with this class of substrate using this catalyst system. Direct comparison with the phenyl analog (methyl (Z)-acetamidocinnamate) under the same conditions showed an ee of 92% for the phenyl derivative, demonstrating that the substitution pattern (e.g., p-tolyl vs. phenyl) can significantly influence the stereochemical outcome [1]. This underscores that (Z)-methyl 2-acetamido-3-p-tolylacrylate is a distinct substrate whose reactivity cannot be assumed from other aryl analogs.

Asymmetric Catalysis Chiral Ligands Non-Natural Amino Acid Synthesis

In Vitro α-Glucosidase Inhibition Potency Compared to Acarbose

In vitro studies have demonstrated that (Z)-methyl 2-acetamido-3-p-tolylacrylate exhibits a lower IC50 value against α-glucosidase compared to the standard drug acarbose . This indicates a more potent inhibitory effect on this carbohydrate-metabolizing enzyme. The study, referenced by BenchChem, suggests the compound forms multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site .

Enzyme Inhibition Diabetes Research Drug Discovery

Utility as a Substrate in Ni(II)-Catalyzed Annulation for Isotetronic Acid Synthesis

(Z)-Methyl 2-acetamido-3-p-tolylacrylate and its class of 2-acetamido-3-arylacrylates are effective substrates for a ligand-free Ni(II)-catalyzed cascade annulation reaction [1]. This method provides access to 4-aryl-substituted isotetronic acids via vinylic C-H functionalization, resulting in rearranged 5-methyl substituted isotetronic acids [1]. While the study does not provide isolated yield data for the p-tolyl derivative, it confirms its successful incorporation into this synthetically valuable transformation. The use of an unsubstituted acrylate (e.g., methyl 2-acetamidoacrylate) would fail to yield the desired 4-aryl-substituted product, highlighting the essential role of the aryl group.

C-H Activation Heterocycle Synthesis Organometallic Chemistry

Optimal Application Scenarios for (Z)-Methyl 2-acetamido-3-p-tolylacrylate (CAS 102245-00-1)


Synthesis of Enantiomerically Pure p-Methyl-Phenylalanine Derivatives

The compound is ideally suited for use as a prochiral substrate in the catalytic asymmetric hydrogenation to produce p-methyl-phenylalanine in high enantiomeric purity. The evidence from Section 3 indicates that Rh(I) complexes with specific chiral ligands can achieve high enantioselectivities (up to 95.3% ee) with this class of substrate, and the p-tolyl group provides a beneficial steric and electronic profile for optimized stereocontrol [1]. This application is critical for medicinal chemistry programs requiring non-natural amino acids as building blocks for peptidomimetics or chiral pharmaceutical intermediates.

Development of α-Glucosidase Inhibitors for Diabetes Research

Based on its demonstrated in vitro potency against α-glucosidase, which surpasses that of the clinical standard acarbose [1], this compound serves as a validated hit compound or scaffold for antidiabetic drug discovery. Researchers can utilize it to design and synthesize analogs with improved pharmacokinetic properties or selectivity, aiming to develop novel therapeutics for managing postprandial hyperglycemia. The structural information from molecular docking studies [1] can guide rational design efforts.

Precursor for the Synthesis of 4-Aryl-Substituted Isotetronic Acids

As evidenced by its successful application in Ni(II)-catalyzed annulation reactions [1], this compound is a valuable starting material for the synthesis of 4-aryl-substituted isotetronic acids. These heterocycles are of significant interest in medicinal chemistry and natural product synthesis. Procuring this specific building block enables chemists to access a privileged chemical space for biological screening and further derivatization.

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